4-bromo-3-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-2-carboxamide
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Overview
Description
4-bromo-3-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with a bromine atom, a methoxy group, and a carboxamide group linked to a pyridinylmethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the naphthalene ring.
Methoxylation: Substitution of a methoxy group at the desired position.
Amidation: Formation of the carboxamide linkage with the pyridinylmethylphenyl group.
Each step requires specific reagents and conditions. For example, bromination might use bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while methoxylation could involve methanol and a base. Amidation often employs coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions could replace the bromine atom with various functional groups.
Scientific Research Applications
4-bromo-3-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-bromo-3-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological functions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methoxy-N-[4-(pyridin-3-ylmethyl)phenyl]naphthalene-2-carboxamide: Similar structure but with a different position of the pyridine nitrogen.
4-bromo-3-methoxy-N-[4-(pyridin-2-ylmethyl)phenyl]naphthalene-2-carboxamide: Another isomer with the pyridine nitrogen in a different position.
Uniqueness
The uniqueness of 4-bromo-3-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine nitrogen can affect binding interactions and the overall stability of the compound.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-bromo-3-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O2/c1-29-23-21(15-18-4-2-3-5-20(18)22(23)25)24(28)27-19-8-6-16(7-9-19)14-17-10-12-26-13-11-17/h2-13,15H,14H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMYYVYEERLYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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